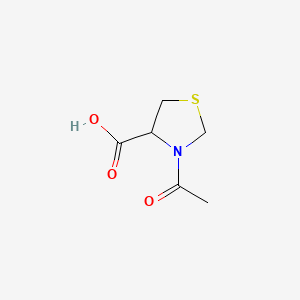

Folcisteine

Vue d'ensemble

Description

Folcisteine, également connu sous le nom d’acide 3-acétylthiazolidine-4-carboxylique, est un composé de formule moléculaire C6H9NO3S. Il s’agit d’un dérivé de la thiazolidine et il est reconnu pour ses applications dans divers domaines, notamment l’agriculture et la médecine. This compound est reconnu pour son rôle de régulateur de croissance des plantes et ses propriétés thérapeutiques potentielles.

Applications De Recherche Scientifique

Folcisteine has a wide range of scientific research applications:

Chemistry: Used as a reactant in the synthesis of cyclic N-acyl-α-amino acids.

Biology: Studied for its role in alleviating salt stress in plants, particularly wheat.

Medicine: Investigated for its potential protective effects against myocardial ischemia and its role as a pharmaceutical intermediate.

Industry: Utilized as a plant growth regulator to enhance crop yield and quality.

Mécanisme D'action

Folcisteine exerce ses effets par plusieurs mécanismes :

Activité Antioxydante : Il améliore l’activité des enzymes antioxydantes telles que la superoxyde dismutase, la catalase et la peroxydase, réduisant ainsi le stress oxydatif chez les plantes.

Régulation des Espèces Réactives de l’Oxygène : This compound réduit les niveaux de peroxyde d’hydrogène et d’anion superoxyde, protégeant ainsi les cellules des dommages oxydatifs.

Régulation de la Croissance : Chez les plantes, this compound favorise la croissance en améliorant l’absorption et l’utilisation des nutriments, en améliorant la photosynthèse et en stabilisant les membranes cellulaires en conditions de stress.

Analyse Biochimique

Biochemical Properties

It is known that this compound is a plant growth regulator

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Méthodes De Préparation

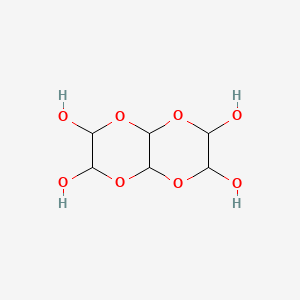

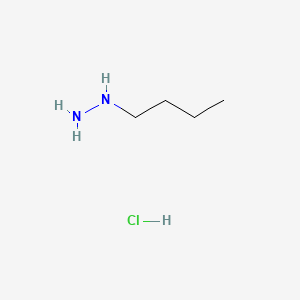

Voies Synthétiques et Conditions de Réaction : Folcisteine peut être synthétisé par une réaction impliquant la cystéine (chlorhydrate) et le formaldéhyde (paraformaldéhyde), suivie d’une réaction d’acétylation à l’aide d’anhydride acétique ou de chlorure d’acétyle. Les conditions de réaction impliquent généralement une agitation à température ambiante pendant 1 à 3 heures, suivie d’une filtration pour obtenir le produit final .

Méthodes de Production Industrielle : La production industrielle de this compound suit une voie synthétique similaire, mais elle est optimisée pour un rendement et une efficacité plus élevés. Le processus implique la réaction de la L-cystéine avec une solution aqueuse de formaldéhyde à 37 % pour former de la L-thioproline, qui est ensuite acétylée pour produire de la this compound. Cette méthode assure un rendement élevé et une bonne forme cristalline du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Folcisteine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des liaisons disulfures.

Réduction : Il peut être réduit pour rompre les liaisons disulfures.

Substitution : this compound peut participer à des réactions de substitution où le groupe acétyle est remplacé par d’autres groupes fonctionnels.

Réactifs et Conditions Courantes :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol.

Substitution : Divers nucléophiles en conditions acides ou basiques.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de disulfures, tandis que la réduction peut produire des thiols.

4. Applications de la Recherche Scientifique

This compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse d’acides N-acyl-α-aminés cycliques.

Biologie : Étudié pour son rôle dans l’atténuation du stress salin chez les plantes, en particulier le blé.

Médecine : Investigated for its potential protective effects against myocardial ischemia and its role as a pharmaceutical intermediate.

Industrie : Utilisé comme régulateur de croissance des plantes pour améliorer le rendement et la qualité des cultures.

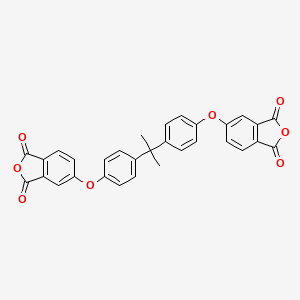

Comparaison Avec Des Composés Similaires

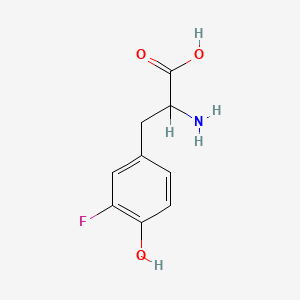

Folcisteine est unique par rapport à d’autres composés similaires en raison de sa structure et de ses propriétés fonctionnelles spécifiques. Des composés similaires comprennent :

N-acétylcystéine : Connu pour ses propriétés antioxydantes et son utilisation dans le traitement du surdosage en acétaminophène.

Acide thiazolidine-4-carboxylique : Partage une structure cyclique de thiazolidine similaire, mais il manque le groupe acétyle, ce qui entraîne des propriétés chimiques et biologiques différentes.

Dérivés de la proline : D’autres dérivés de la proline, tels que la N-acétylproline, ont des applications et des mécanismes d’action différents.

This compound se démarque par sa combinaison de propriétés de régulation de la croissance et d’activité antioxydante, ce qui le rend précieux dans la recherche agricole et médicale .

Propriétés

IUPAC Name |

3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863483 | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-82-1 | |

| Record name | N-Acetyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5025-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5025-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

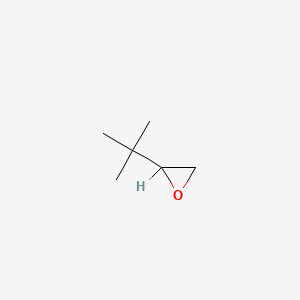

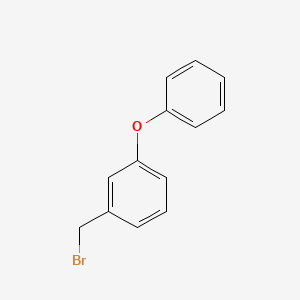

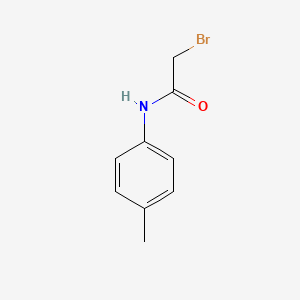

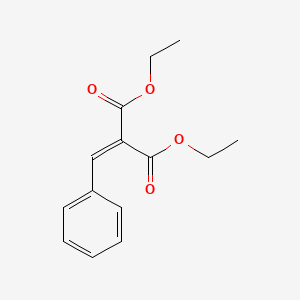

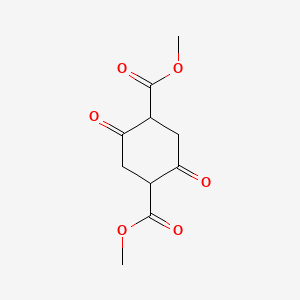

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological effects of Folcisteine in irradiated organisms?

A1: Research suggests that this compound exhibits radioprotective properties. In a study on rats, pre-treatment with this compound before exposure to 700 rads of ionizing radiation led to a better protective effect compared to other tested substances. [] This protection was observed in the context of collagen metabolism, where this compound mitigated the radiation-induced reductions in various collagen fractions. []

Q2: Does this compound influence agricultural yield, and if so, are there specific examples?

A2: While the exact mechanisms are not fully elucidated in the provided abstracts, there is evidence suggesting that this compound can impact crop yield. For example, studies investigated its effects on "jira" eggplant (Solanum melongena L.) [] and "Ben Shemen" onion (Allium cepa L.) [] yields. Additionally, research explored the influence of this compound on egg fertility and chick growth rates. [] Further research is needed to determine the specific mechanisms and optimal conditions for these observed effects.

Q3: Beyond radiation protection and agricultural applications, are there other areas where this compound demonstrates biological activity?

A3: Research indicates that this compound might play a role in mitigating salt stress in plants. One study investigated its physiological mechanisms in alleviating salt stress in wheat seedlings. [] This finding suggests a potential for this compound in developing strategies for crops facing saline conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.